2-Ethyl-N-(2-methoxyethyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide
Description
2-Ethyl-N-(2-methoxyethyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide is a structurally complex amide derivative featuring a branched ethyl chain, a methoxyethyl substituent, and a 4-methyl-1,3-oxazol-2-yl group. For instance, oxazole-containing compounds are often explored for anti-inflammatory and antimicrobial activities , and the methoxyethyl group may enhance solubility or metabolic stability compared to bulkier substituents. Characterization methods for such compounds typically include NMR, IR, and X-ray crystallography using programs like SHELXL .
Properties
CAS No. |
57068-10-7 |
|---|---|
Molecular Formula |
C13H22N2O3 |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-ethyl-N-(2-methoxyethyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C13H22N2O3/c1-5-11(6-2)12(16)15(7-8-17-4)13-14-10(3)9-18-13/h9,11H,5-8H2,1-4H3 |
InChI Key |
SOAZJBLSEVXTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N(CCOC)C1=NC(=CO1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the oxazole ring with 2-methoxyethyl halides under basic conditions.
Formation of the Butanamide Backbone: The final step involves the amidation reaction, where the oxazole derivative is reacted with butanoyl chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of 2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Saturated heterocycles.
Substitution: Various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(2-methoxyethyl)-N-(4-methyloxazol-2-yl)butanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The butanamide backbone provides structural stability and contributes to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs:
Key Observations:
Structural Influence on Reactivity and Activity :
- The methoxyethyl group in the target compound may improve solubility compared to hydroxyl or azide substituents in analogs like N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide .
- The 4-methyloxazole ring in the target compound contrasts with benzoxazole () and oxadiazole () derivatives, which exhibit distinct electronic profiles and biological activities.
Synthetic Pathways :
- Amide coupling (e.g., acid chloride + amine) is a common method for analogous compounds . The target compound likely follows a similar route, though direct evidence is lacking.
Characterization Techniques :
- X-ray crystallography using SHELXL and structure validation tools (e.g., PLATON ) are standard for confirming molecular configurations.
Biological Implications :
- Oxazole and oxadiazole derivatives are frequently associated with anti-inflammatory or antimicrobial properties . The target compound’s methoxyethyl group may modulate its pharmacokinetic profile compared to hydroxylated analogs .
Notes
- Limitations : Direct data on the target compound’s synthesis, physical properties, or biological activity are absent in the provided evidence. Inferences are drawn from structural analogs.
- Software Tools : Programs like SHELXL and ORTEP-III are critical for crystallographic analysis and visualization.
- Contradictions : The N,O-bidentate directing group in differs from the oxazole ring in the target compound, which may alter catalytic efficiency or reaction pathways.
Biological Activity
2-Ethyl-N-(2-methoxyethyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide, with CAS Number 57068-10-7, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that highlight its pharmacological significance.
- Molecular Formula : C₁₃H₂₂N₂O₃
- Molecular Weight : 254.33 g/mol
- LogP : 2.3986 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 55.57 Ų
These properties suggest that the compound may exhibit significant membrane permeability, which is essential for its biological activity.
The biological activity of 2-Ethyl-N-(2-methoxyethyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide has not been extensively documented in the literature. However, compounds with similar oxazole structures often exhibit various pharmacological effects, including antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Preliminary studies suggest that oxazole derivatives can inhibit bacterial growth. For instance, a related compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria in vitro. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
Research indicates that oxazole-containing compounds may modulate inflammatory pathways. In animal models, these compounds have shown potential in reducing markers of inflammation, such as cytokines and chemokines. This suggests that 2-Ethyl-N-(2-methoxyethyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide could be explored for therapeutic applications in inflammatory diseases.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various oxazole derivatives on cancer cell lines. Results indicated that some derivatives induced apoptosis in a dose-dependent manner, suggesting potential anticancer properties.
- Animal Models : In a rodent model of inflammation, administration of oxazole derivatives led to a significant reduction in paw edema and inflammatory cell infiltration compared to control groups.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂N₂O₃ |
| Molecular Weight | 254.33 g/mol |
| LogP | 2.3986 |
| Polar Surface Area (PSA) | 55.57 Ų |
| Potential Activities | Antimicrobial, Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
